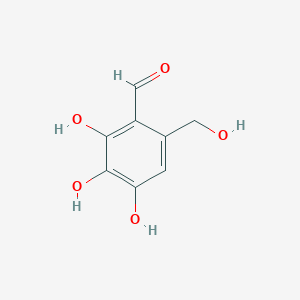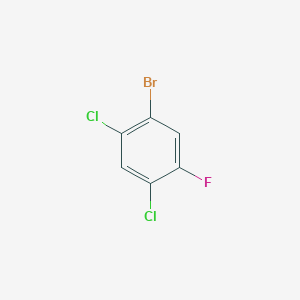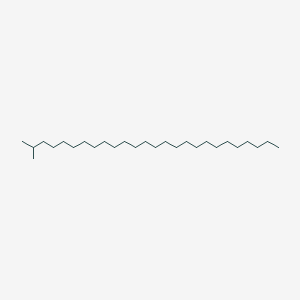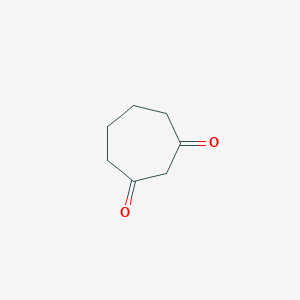
4(1H)-Pyrimidinethione, 6-mercapto- (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(1H)-Pyrimidinethione, 6-mercapto- (9CI) is a heterocyclic compound that contains two sulfur atoms and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4(1H)-Pyrimidinethione, 6-mercapto- (9CI) typically involves the reaction of pyrimidine derivatives with thiol-containing reagents. One common method is the reaction of 4,6-dichloropyrimidine with sodium hydrosulfide under basic conditions to yield 4(1H)-Pyrimidinethione, 6-mercapto- (9CI) . The reaction is usually carried out in a solvent such as ethanol or water at elevated temperatures.
Industrial Production Methods: Industrial production of 4(1H)-Pyrimidinethione, 6-mercapto- (9CI) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the purification process may involve crystallization or chromatography techniques to obtain high-purity 4(1H)-Pyrimidinethione, 6-mercapto- (9CI) .
Chemical Reactions Analysis
Types of Reactions: 4(1H)-Pyrimidinethione, 6-mercapto- (9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms or the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Disulfides or sulfoxides.
Reduction: Thiols.
Substitution: Substituted pyrimidine derivatives.
Scientific Research Applications
4(1H)-Pyrimidinethione, 6-mercapto- (9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an anticancer or antimicrobial agent.
Industry: It is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4(1H)-Pyrimidinethione, 6-mercapto- (9CI) involves its interaction with biological molecules through its thiol groups. These interactions can lead to the inhibition of enzymes or the disruption of protein-protein interactions. The compound may also interact with cellular pathways involved in oxidative stress and inflammation .
Comparison with Similar Compounds
4,6-Dichloropyrimidine: A precursor in the synthesis of 4(1H)-Pyrimidinethione, 6-mercapto- (9CI).
2,4,6-Trisubstituted Pyrimidines: Compounds with similar structural features but different substituents.
Pyrimidine-4,6-diamine Derivatives: Compounds with amine groups instead of thiol groups.
Uniqueness: 4(1H)-Pyrimidinethione, 6-mercapto- (9CI) is unique due to the presence of two thiol groups, which confer distinct chemical reactivity and biological activity compared to other pyrimidine derivatives. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
1450-88-0 |
|---|---|
Molecular Formula |
C4H4N2S2 |
Molecular Weight |
144.2 g/mol |
IUPAC Name |
4-sulfanyl-1H-pyrimidine-6-thione |
InChI |
InChI=1S/C4H4N2S2/c7-3-1-4(8)6-2-5-3/h1-2H,(H2,5,6,7,8) |
InChI Key |
SMRZXQLPBYIIND-UHFFFAOYSA-N |
SMILES |
C1=C(N=CNC1=S)S |
Isomeric SMILES |
C1=C(N=CN=C1S)S |
Canonical SMILES |
C1=C(N=CNC1=S)S |
| 1450-88-0 | |
Synonyms |
4(1H)-Pyrimidinethione, 6-mercapto- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[bis[4-[benzyl(methyl)amino]phenyl]-hydroxymethyl]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B75590.png)








![4-Chloromethyl-[1,3]dioxane](/img/structure/B75608.png)


